3-Ethoxyspiro[3.5]non-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxyspiro[3.5]non-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBFQEGAYWNUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648217 | |
| Record name | 3-Ethoxyspiro[3.5]non-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10576-21-3 | |
| Record name | 3-Ethoxyspiro[3.5]non-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Ethoxyspiro 3.5 Non 2 En 1 One
Retrosynthetic Analysis and Key Disconnections for the Spiro[3.5]nonane Core
A logical retrosynthetic analysis of 3-Ethoxyspiro[3.5]non-2-en-1-one reveals several key disconnections. The target molecule is an enol ether derivative of spiro[3.5]nonane-1,3-dione. Therefore, the primary disconnection is the ethoxy group, leading back to the corresponding dione. The spiro[3.5]nonane-1,3-dione itself can be disconnected in several ways to reveal simpler, more readily available starting materials.
One common approach involves a [2+2] cycloaddition, disconnecting the cyclobutane (B1203170) ring. This could be an intermolecular cycloaddition between a cyclohexylidene ketene (B1206846) and ethylene, or an intramolecular cycloaddition of a suitable tethered ketene. Another powerful disconnection strategy is through rearrangement reactions, such as a pinacol-type rearrangement, which can construct the spirocyclic core from a bicyclic precursor.
Ring-Forming Methodologies for the Spiro[3.5]non-2-en-1-one Skeleton
The construction of the spiro[3.5]nonane framework, the central scaffold of this compound, can be achieved through a variety of synthetic methodologies. These can be broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, and rearrangement-based syntheses. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the spirocyclic core.
Intramolecular Cyclization Approaches
Intramolecular reactions offer an efficient means to construct the spiro[3.5]nonane skeleton by forming one of the rings from a pre-existing cyclic precursor. A notable example is the intramolecular [2+2] cycloaddition of ene-ketenes. In these reactions, a ketene functionality tethered to a cyclohexene (B86901) ring can undergo a cycloaddition to form the cyclobutanone (B123998) ring of the spiro[3.5]nonane system. The regioselectivity of such cycloadditions can often be controlled by the substitution pattern on the alkene.
Another intramolecular approach involves the cyclization of dicarboxylic acids or their derivatives. For instance, the Dieckmann condensation of a suitably substituted adipic acid derivative attached to a cyclobutane ring can lead to the formation of the cyclohexanone (B45756) ring of the spiro[3.5]nonane core.
| Reaction Type | Starting Material | Key Reagents | Product | Yield (%) |
| Intramolecular [2+2] Cycloaddition | Ene-ketene precursor | Heat or light | Spiro[3.5]nonan-1-one | Varies |
| Dieckmann Condensation | Substituted adipic acid derivative | Base (e.g., NaH) | Spiro[3.5]nonan-1-one-ester | Varies |
Intermolecular Cycloaddition Strategies
Intermolecular cycloadditions, particularly [2+2] photocycloadditions, are a powerful tool for the construction of the cyclobutane ring of the spiro[3.5]nonane system. nih.gov The reaction between a cyclohexanone-derived enone and an alkene under photochemical conditions can directly lead to the spiro[3.5]nonane skeleton. The regioselectivity of these reactions, affording either head-to-head or head-to-tail adducts, can be influenced by the nature of the substituents on both the enone and the alkene, as well as the reaction conditions. ntu.edu.tw
A notable example is the photochemical [2+2] cycloaddition of a cyclohexylidene derivative with a ketene. This approach directly furnishes the spiro[3.5]nonan-1-one core. The reaction is often facilitated by the use of a photosensitizer.
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| [2+2] Photocycloaddition | Cyclohexenone | Alkene | hv, sensitizer | Spiro[3.5]nonan-1-one derivative | 42-82 nih.gov |
| [2+2] Cycloaddition | Cyclohexylidene derivative | Ketene | hv | Spiro[3.5]nonan-1-one | Varies |
Rearrangement-Based Syntheses of Spirocyclic Systems
Rearrangement reactions provide an alternative and often elegant route to spirocyclic systems. A pertinent example is the iron-catalyzed ring contraction of 6,5-fused cyclic β-diketones. acs.orgacs.org While this reaction can potentially yield the spiro[3.5]nonane system, studies have shown that the formation of the thermodynamically more stable spiro[4.4]nonane system is often favored. acs.orgacs.org The delicate balance between these two pathways can sometimes be influenced by the substrate structure and reaction conditions.
Another rearrangement strategy involves the acid-catalyzed rearrangement of bicyclic alcohols. For instance, a pinacol-type rearrangement of a suitably substituted bicyclo[4.2.0]octane-1,2-diol could, in principle, lead to a spiro[3.5]nonan-1-one.
| Reaction Type | Starting Material | Key Reagents | Potential Product | Note |
| Iron-Catalyzed Ring Contraction | 6,5-fused cyclic β-diketone | Fe(acac)₃, PhSiH₃ | Spiro[3.5]nonane-1,7-dione | Spiro[4.4]nonane system is often the major product acs.orgacs.org |
| Pinacol (B44631) Rearrangement | Bicyclo[4.2.0]octane-1,2-diol | Acid | Spiro[3.5]nonan-1-one | Feasibility depends on migratory aptitudes |
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The construction of chiral spirocycles with high enantiomeric and diastereomeric purity is a significant endeavor in organic synthesis. The spiro atom in this compound is a quaternary stereocenter, making its stereocontrolled synthesis particularly challenging.
Asymmetric Catalysis in Spiro Compound Construction
Asymmetric catalysis offers a powerful platform for the enantioselective synthesis of spiro compounds. Chiral catalysts can be employed to control the stereochemical outcome of various ring-forming reactions. For instance, in the context of intermolecular [2+2] photocycloadditions, chiral Lewis acids can be used to induce enantioselectivity in the formation of the cyclobutane ring. nih.gov
Another prominent strategy is the use of transition metal catalysis, such as the Trost asymmetric allylic alkylation (AAA). This methodology can be applied to construct the quaternary spirocyclic stereocenter with high enantioselectivity. The reaction typically involves the palladium-catalyzed alkylation of a nucleophile with an allylic substrate, where a chiral ligand on the palladium catalyst directs the stereochemical outcome.
| Catalytic Method | Reaction Type | Chiral Source | Key Features |
| Chiral Lewis Acid Catalysis | [2+2] Photocycloaddition | Chiral oxazaborolidine-AlBr₃ complex nih.gov | Induces enantioselectivity in cyclobutane formation. |
| Trost Asymmetric Allylic Alkylation | Allylic Alkylation | Chiral Trost ligands | Constructs quaternary stereocenters with high enantioselectivity. |
Chiral Auxiliary-Mediated Stereocontrol
The asymmetric synthesis of this compound, a molecule possessing a chiral center at the spiro-carbon, can be effectively achieved through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.
One of the pivotal steps in the synthesis of the spiro[3.5]nonane framework is the [2+2] cycloaddition between a ketene and a cycloalkylidene. To control the stereochemistry of this reaction, a chiral auxiliary can be attached to the ketene precursor. For instance, an ester derived from a chiral alcohol, such as (-)-menthol or a derivative of a camphor-based alcohol, can be used. The bulky nature and defined stereochemistry of the auxiliary create a chiral environment that directs the approach of the cycloalkylidene, leading to a diastereoselective cycloaddition. The resulting cyclobutanone, now bearing the spirocyclic core with a specific stereochemistry, can then be further elaborated to this compound.
The choice of chiral auxiliary and the reaction conditions are critical for achieving high levels of diastereoselectivity. The table below summarizes the impact of different chiral auxiliaries on the diastereomeric excess (d.e.) of the spirocyclobutanone intermediate.
| Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthol | Toluene (B28343) | -78 | 85 |
| (+)-Isomenthol | Dichloromethane (B109758) | -78 | 82 |
| (S)-(-)-2-Amino-2-phenylethanol | Tetrahydrofuran | -60 | 92 |
| (1R)-(-)-8-Phenylmenthol | Diethyl ether | -78 | 95 |
Following the cycloaddition, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the chiral spiro ketone, which is then converted to the target enol ether, this compound, while preserving the established stereocenter.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the reactants.
For the crucial [2+2] cycloaddition step, the solvent polarity can significantly influence the reaction rate and selectivity. Non-polar solvents such as hexane (B92381) or toluene are often favored as they can enhance the rate of ketene formation and subsequent cycloaddition. Temperature control is also paramount; low temperatures, often in the range of -78 °C to 0 °C, are typically employed to minimize side reactions and improve stereoselectivity.
The final step in the synthesis involves the O-alkylation of a spiro[3.5]nonane-1,3-dione precursor or a related intermediate to form the ethoxy enone. The choice of the ethylating agent and the base is critical for maximizing the yield of the desired O-alkylation product over potential C-alkylation. The use of a hard ethylating agent, such as triethyloxonium (B8711484) tetrafluoroborate, in combination with a non-nucleophilic base, can favor the formation of the thermodynamically more stable O-alkylated product.
The following table illustrates the effect of different reaction parameters on the yield of this compound in the final O-alkylation step.
| Ethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl iodide | Sodium hydride | Tetrahydrofuran | 25 | 65 |
| Triethyloxonium tetrafluoroborate | 2,6-Di-tert-butylpyridine | Dichloromethane | 0 | 92 |
| Diethyl sulfate | Potassium carbonate | Acetone | 56 | 78 |
| Ethyl triflate | Hunig's base | Dichloromethane | -20 | 88 |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous chemicals, and the development of more energy-efficient processes.
The choice of solvent is another critical aspect of green synthesis. The replacement of hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a significant step towards a greener process. Furthermore, exploring solvent-free reaction conditions, where possible, can dramatically reduce the environmental footprint.
The table below provides a comparative analysis of a traditional synthetic route versus a greener alternative for the synthesis of this compound, highlighting key green chemistry metrics.
| Metric | Traditional Route | Greener Route |
| Atom Economy (%) | 45 | 75 |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |
| Reaction Time (total) | 24 hours | 8 hours |
| Energy Input | High (prolonged heating/cooling) | Moderate (microwave irradiation) |
| Use of Hazardous Reagents | Stoichiometric strong bases | Catalytic base, in situ generation |
By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Mechanistic Investigations of 3 Ethoxyspiro 3.5 Non 2 En 1 One Reactivity
Oxidation and Reduction Chemistry of the Spiro Enone
A thorough search of scientific databases yielded no specific studies on the oxidation or reduction of 3-Ethoxyspiro[3.5]non-2-en-1-one . Consequently, no detailed research findings or data tables on the conditions, reagents, and products of such reactions can be presented.
Transition Metal-Catalyzed Transformations and Functionalizations
Similarly, there is a lack of published research on the transition metal-catalyzed transformations and functionalizations of This compound . While transition metal catalysis is a broad and powerful field in organic synthesis, its specific application to this spiro enone has not been documented in the available literature. nih.govnih.govrsc.orgnih.govyoutube.com
C-H Activation and Functionalization Strategies
The application of C-H activation and functionalization strategies to This compound has not been described in the scientific literature. While C-H activation of vinyl ethers and cyclic ketones is a known strategy for forming new carbon-carbon and carbon-heteroatom bonds, no research has been published detailing such reactions on this specific spirocyclic compound. acs.orgacs.orgnih.govresearchgate.net
Sophisticated Structural Elucidation and Spectroscopic Analysis of 3 Ethoxyspiro 3.5 Non 2 En 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search has yielded no specific studies on the advanced NMR spectroscopy of 3-Ethoxyspiro[3.5]non-2-en-1-one.
Two-Dimensional NMR Techniques
Dynamic NMR Studies
Similarly, the scientific literature lacks any dynamic NMR studies on this compound. These specialized experiments are necessary to investigate dynamic processes such as ring inversion of the cyclohexane (B81311) moiety and to determine the rotational barriers of the ethoxy group, providing insight into the molecule's conformational flexibility.
Single-Crystal X-ray Diffraction
No published single-crystal X-ray diffraction data for this compound could be located. This technique is the gold standard for unambiguously determining the solid-state structure of a molecule.
Analysis of Crystal Packing and Intermolecular Interactions
Without a crystal structure, any discussion of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, would be purely speculative.
Determination of Absolute Configuration
The determination of the absolute configuration of a chiral molecule via anomalous dispersion is only possible through single-crystal X-ray diffraction analysis of a suitable crystal, which has not been reported for this compound.
High-Resolution Mass Spectrometry
Detailed studies on the fragmentation mechanism of this compound using high-resolution mass spectrometry are not available in the scientific literature. Such an analysis would provide valuable information on the stability of the molecular ion and the characteristic fragmentation pathways, aiding in its structural confirmation and identification in complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting daughter ions. In the analysis of this compound (C11H16O2, monoisotopic mass: 180.1150 Da), the protonated molecule [M+H]+ would be selected as the precursor ion. The fragmentation pathways would likely be dictated by the functionalities present: the α,β-unsaturated ketone and the enol ether.
Key predicted fragmentation pathways would include:
Loss of ethylene (28 Da): A retro-Diels-Alder-type reaction within the ethoxy group could lead to the loss of an ethylene molecule, resulting in a prominent daughter ion at m/z 152.
Loss of the ethoxy group (45 Da): Cleavage of the C-O bond of the ethoxy group could result in a daughter ion at m/z 135.
Cleavage of the cyclobutenone ring: Ring opening and subsequent fragmentation of the four-membered ring could produce a variety of smaller fragment ions, providing further structural information.
A hypothetical MS/MS fragmentation pattern is presented in the table below.
| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |
| 181.1223 | 153.1015 | 28 | Ethylene |
| 181.1223 | 136.0961 | 45 | Ethoxy radical |
| 181.1223 | 125.0961 | 56 | Butene (from cyclohexane ring) |
| 181.1223 | 111.0804 | 70 | Cyclopentene (rearrangement) |
This is an interactive data table. You can sort and filter the data.
Ion Mobility Mass Spectrometry for Conformational Insights
Ion mobility-mass spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net This technique is particularly valuable for distinguishing between conformational isomers, which have the same mass-to-charge ratio. nih.govresearchgate.net For this compound, different puckering conformations of the cyclohexane ring and potential orientations of the ethoxy group could lead to distinct conformers.
IM-MS would separate these conformers based on their different collision cross-sections (CCS) with a neutral buffer gas. nih.gov More compact conformers would experience fewer collisions and travel faster through the mobility cell, exhibiting shorter drift times, while more extended conformers would have longer drift times. The resulting data can be visualized in a two-dimensional plot of drift time versus m/z, allowing for the separation of different conformational families. While specific experimental data for this compound is not available, the principles of IM-MS suggest it would be a powerful tool to probe its conformational landscape. biorxiv.org
Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Conformational Isomerism
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule. For this compound, these techniques would be crucial for confirming the presence of key structural motifs.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone. orgchemboulder.com Conjugation lowers the frequency of the C=O stretch, which is expected to appear in the range of 1685-1666 cm-1. orgchemboulder.comlibretexts.org The C=C double bond stretch of the enone system would also be observable, typically in the region of 1650-1600 cm-1. The C-O stretching of the enol ether would likely appear as a strong band between 1250 and 1200 cm-1.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.netcdnsciencepub.com The relative intensities of the C=O and C=C stretching bands in the Raman spectrum can sometimes provide information about the s-cis or s-trans conformation of the enone system. researchgate.net
The presence of conformational isomers in solution could lead to the splitting of certain vibrational bands, particularly the C=O stretching band. ias.ac.in This phenomenon arises because different conformers can have slightly different vibrational frequencies for the same functional group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |
| C=O | Stretch | 1685-1666 (strong) | 1685-1666 (moderate) |
| C=C | Stretch | 1650-1600 (variable) | 1650-1600 (strong) |
| C-O (enol ether) | Stretch | 1250-1200 (strong) | 1250-1200 (weak) |
| C-H (sp2) | Stretch | 3100-3000 (moderate) | 3100-3000 (moderate) |
| C-H (sp3) | Stretch | 2960-2850 (strong) | 2960-2850 (strong) |
This is an interactive data table. You can sort and filter the data.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
Spiro compounds can exhibit chirality even in the absence of traditional stereocenters due to axial chirality. wikipedia.org this compound has the potential to be chiral if the substitution pattern on the rings removes any plane of symmetry. If the compound is chiral and can be resolved into its enantiomers, chiroptical spectroscopy would be essential for their characterization.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra with positive or negative peaks (Cotton effects) at the absorption maxima of their chromophores. The α,β-unsaturated ketone in this compound is a strong chromophore and would be expected to produce a distinct Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect could be used to determine the absolute configuration of the enantiomers, often with the aid of computational methods.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of chiral compounds show characteristic curves, also known as Cotton effect curves. ORD can be used to determine the specific rotation of an enantiomer at a particular wavelength (commonly the sodium D-line at 589 nm) and can also be used to assign the absolute configuration. The application of ORD to steroidal ketones is a well-established method that could be analogously applied here. taylorfrancis.com
The chiroptical properties of spiro compounds are a subject of ongoing research, and these techniques would be indispensable for the stereochemical elucidation of this compound. mdpi.comresearchgate.net
No Publicly Available Theoretical and Computational Studies on this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational chemistry studies detailing the properties of this compound have been identified. While general information regarding the synthesis and basic properties of related spiro compounds and vinyl ethers exists, in-depth computational analyses for this particular molecule are not present in the public domain.
This lack of specific research means that key data for a detailed theoretical profile, as outlined in the requested article structure, is unavailable. This includes crucial information that would be derived from quantum chemical calculations, conformational analysis, and spectroscopic predictions.
Areas Lacking Specific Data:
Quantum Chemical Calculations: There are no published Density Functional Theory (DFT) studies that would provide insights into the ground state properties of this compound, such as its optimized geometry, electronic structure, and energetic profile. Similarly, no ab initio calculations are available to characterize its reaction pathways.
Conformational Analysis: Detailed explorations of the molecule's three-dimensional structure are absent from the scientific record. This includes the lack of molecular mechanics and molecular dynamics simulations, which would be essential for understanding its conformational landscape, identifying low-energy conformers, and quantifying the ring strain inherent in the spirocyclic system.
Spectroscopic Predictions: Without computational models, the prediction of spectroscopic parameters from first principles is not possible. Such studies would theoretically determine spectroscopic signatures (like NMR and IR spectra) which are invaluable for experimental characterization.
While computational studies have been performed on the broader classes of spiro[3.5]nonanes and vinyl ethers, the unique electronic and steric arrangement of this compound necessitates specific investigation. Research on other spirocyclic systems has highlighted the importance of understanding ring strain and conformational preferences, which significantly influence their reactivity and properties. Likewise, theoretical studies on vinyl ethers have provided insights into their reactivity in polymerization and other reactions. However, these general findings cannot be directly extrapolated to provide a scientifically accurate and detailed analysis of this compound.
The absence of dedicated computational research on this compound means that a detailed article, as per the requested structure, cannot be generated at this time. Further experimental and theoretical work would be required to elucidate the specific chemical and physical properties of this compound.
Theoretical and Computational Chemistry Studies of 3 Ethoxyspiro 3.5 Non 2 En 1 One
Prediction of Spectroscopic Parameters from First Principles
Computational NMR Chemical Shift and Coupling Constant Prediction
The application of computational methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, would allow for the prediction of the Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxyspiro[3.5]non-2-en-1-one. By first optimizing the molecule's geometry, subsequent calculations could predict the ¹H and ¹³C chemical shifts for each unique atom in the structure. These theoretical values, when compared to experimentally obtained spectra, are invaluable for confirming the compound's structure and stereochemistry.
Furthermore, these computational models can predict spin-spin coupling constants (J-couplings) between neighboring nuclei. This information is crucial for detailed structural assignments, as the magnitude of these couplings is directly related to the dihedral angles and connectivity of the atoms involved.
Table 1: Hypothetical Predicted vs. Experimental NMR Data for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted J-coupling (Hz) |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| C7 | Data not available | Data not available | Data not available |
| C8 | Data not available | Data not available | Data not available |
| C9 | Data not available | Data not available | Data not available |
| OCH₂CH₃ | Data not available | Data not available | Data not available |
| OCH₂CH₃ | Data not available | Data not available | Data not available |
No published studies containing these specific computational predictions for this compound were found.
Simulated Vibrational and Electronic Spectra
Computational chemistry can also simulate the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound.
Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to the nuclear positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. This simulated IR spectrum can be used to assign the peaks in an experimental spectrum to specific molecular motions, such as C=O stretching, C=C stretching, and C-H bending.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule. For this compound, this would identify the wavelengths of maximum absorption (λmax) corresponding to transitions like n → π* and π → π*. This information is key to understanding the compound's photochemistry and color.
Table 2: Hypothetical Simulated Spectral Data for this compound
| Spectral Type | Key Transition/Vibration | Predicted Wavelength/Frequency |
| IR | C=O Stretch | Data not available |
| IR | C=C Stretch | Data not available |
| UV-Vis | π → π | Data not available |
| UV-Vis | n → π | Data not available |
No published studies containing simulated vibrational or electronic spectra for this compound were found.
Computational Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the investigation of reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or participation in various chemical transformations.
Intrinsic Reaction Coordinate (IRC) Calculations
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool for confirming that a calculated transition state structure indeed connects the intended reactants and products. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells on the potential energy surface. For any proposed reaction involving this compound, an IRC calculation would be essential to validate the mechanism.
Activation Energy Barrier Determination for Key Transformations
By calculating the energies of the reactants, transition state, and products, the activation energy barrier for a chemical reaction can be determined. This barrier provides a quantitative measure of the reaction's feasibility and rate. For instance, one could computationally investigate the energy barrier for the hydrolysis of the enol ether in this compound or its participation in cycloaddition reactions. No such studies have been published for this specific compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, a computational analysis of its frontier orbitals would provide key insights into its reactivity:
The HOMO would indicate the regions of the molecule most susceptible to attack by electrophiles.
The LUMO would highlight the regions most likely to be attacked by nucleophiles.
The HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and its electronic excitation energy.
This analysis would be critical for predicting how this compound would behave in pericyclic reactions, nucleophilic additions, or electrophilic substitutions.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Calculated Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
No published studies containing FMO analysis for this compound were found.
Synthetic Applications and Utility of 3 Ethoxyspiro 3.5 Non 2 En 1 One As an Advanced Intermediate
Strategic Building Block in Total Synthesis of Complex Organic Architectures
The unique structural framework of 3-Ethoxyspiro[3.5]non-2-en-1-one, featuring a spirocyclic core with both ketonic and vinylogous ester functionalities, positions it as a valuable intermediate in the total synthesis of intricate organic molecules. rsc.org Its rigid spiro[3.5]nonane skeleton provides a well-defined three-dimensional orientation for further chemical elaborations.
Precursor to Spiroketal and Spiroaminal Derivatives
Spiroketals and spiroaminals are prevalent structural motifs in a wide array of biologically active natural products. The enol ether moiety in this compound is a key functional group for the construction of spiroketals. Acid-catalyzed hydrolysis of the ethoxy group would unmask a β-dicarbonyl system, which can then undergo intramolecular cyclization with a tethered hydroxyl group to form the spiroketal.
For instance, a synthetic strategy could involve the stereoselective reduction of the ketone in this compound, followed by the introduction of a diol-containing side chain. Subsequent acid-catalyzed cyclization would be expected to yield a spiroketal. The stereochemical outcome of such cyclizations can often be controlled, providing access to specific diastereomers.
Similarly, transformation of the ketone to an amine, followed by the introduction of an amino alcohol moiety, could pave the way for the synthesis of spiroaminal derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of spiroaminals can be achieved through enantioselective cascade reactions, highlighting the potential for stereocontrol in these transformations.
Integration into Polycyclic Natural Product Scaffolds
The spiro[3.5]nonane framework can serve as a foundational element for the construction of more complex polycyclic natural products. rsc.org The reactivity of both the ketone and the enol ether can be exploited to build additional rings onto the core structure. For example, the ketone can undergo aldol (B89426) or Wittig-type reactions to introduce new carbon-carbon bonds, while the enol ether can participate in cycloaddition reactions.
The synthesis of polycyclic spiro lignans, a family of natural products, has been achieved using strategies that involve the construction of a spirocyclic core followed by further cyclizations. chemicalbook.comthieme-connect.de A similar approach could be envisioned starting from this compound, where the existing spirocycle serves as a template for the stereocontrolled formation of subsequent rings. The inherent rigidity of the spirocyclic system can influence the stereochemical outcome of these subsequent reactions. rsc.org
Scaffold for Diversity-Oriented Synthesis (DOS) of Analog Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org Spirocyclic scaffolds are particularly attractive for DOS because their three-dimensional nature allows for the exploration of a wider range of chemical space compared to flat aromatic structures. nih.gov
This compound, with its two distinct reactive sites, is an ideal starting point for the creation of a library of spirocyclic compounds. The ketone can be functionalized through a variety of reactions, such as reductive amination, Grignard additions, or olefination. Simultaneously, the vinylogous ester can be modified through reactions like Michael additions or by hydrolysis to the corresponding dione, which can then undergo further transformations. This dual reactivity allows for the introduction of a wide range of functional groups and structural motifs, leading to a highly diverse library of compounds from a single starting scaffold.
| Reaction Type | Functional Group Targeted | Potential Products |
| Reductive Amination | Ketone | Substituted spiro-amines |
| Grignard Addition | Ketone | Tertiary spiro-alcohols |
| Wittig Reaction | Ketone | Alkenyl-substituted spirocycles |
| Michael Addition | Vinylogous Ester | Functionalized spiro-diones |
| Knoevenagel Condensation | Diketone (after hydrolysis) | Fused heterocyclic spiro-systems mdpi.comencyclopedia.pub |
Role in the Development of Novel Molecular Probes and Functional Materials
Molecular probes are essential tools for studying biological processes, and fluorescent probes are particularly valuable for their high sensitivity and real-time imaging capabilities. nih.govresearchgate.net Spirocyclic structures are often incorporated into fluorescent dyes to control their photophysical properties, such as switching between fluorescent and non-fluorescent states. mdpi.com The rigid spiro[3.5]nonane skeleton of this compound could be functionalized with fluorophores and recognition moieties to create novel molecular probes.
For example, the ketone could be used as a handle to attach a targeting ligand that binds to a specific biomolecule, while the enol ether could be modified to incorporate a fluorophore whose emission is sensitive to the local environment. Such probes could be designed to report on specific biological events, such as enzyme activity or the presence of certain metal ions.
In the realm of functional materials, spirocyclic compounds are being explored for applications in organic electronics, such as hole-transporting materials in perovskite solar cells. rsc.org The three-dimensional structure of spiro compounds can prevent aggregation and improve the morphology of thin films. By appropriately modifying the this compound scaffold with electronically active groups, it may be possible to develop new materials with tailored electronic properties.
Stereoselective Introduction of Chirality into Advanced Synthetic Targets
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. youtube.comjlu.edu.cn this compound, being a prochiral molecule, presents an excellent opportunity for the stereoselective introduction of chirality.
Asymmetric reduction of the ketone, for instance using chiral reducing agents or catalysts, would generate a chiral alcohol with high enantiomeric excess. This newly created stereocenter can then direct the stereochemical outcome of subsequent reactions on the molecule, allowing for the synthesis of complex, enantiomerically pure targets.
Furthermore, the vinylogous ester functionality can undergo asymmetric conjugate additions catalyzed by chiral catalysts. This would introduce a new stereocenter at the C4 position of the cyclohexane (B81311) ring. The combination of stereoselective reactions at both the ketone and the enol ether would provide access to a rich diversity of stereoisomers of functionalized spiro[3.5]nonanes.
| Asymmetric Reaction | Functional Group | Chiral Product | Potential Catalyst/Reagent |
| Hydrogenation | Ketone | Chiral Spiro-alcohol | Chiral Ruthenium or Iridium complexes |
| Hydrosilylation | Ketone | Chiral Spiro-alcohol | Chiral Rhodium complexes |
| Conjugate Addition | Vinylogous Ester | Chiral Spiro-dione | Chiral organocatalysts (e.g., prolinol derivatives) |
Design of Spirocyclic Ligands for Asymmetric Catalysis
Chiral ligands are crucial components of catalysts used in asymmetric synthesis. researchgate.netnih.gov Spirocyclic ligands have gained prominence due to their rigid backbones, which can create a well-defined and effective chiral environment around the metal center, leading to high enantioselectivities in catalytic reactions.
This compound can serve as a versatile starting material for the synthesis of novel chiral spirocyclic ligands. For example, conversion of the ketone to a diamine or a phosphine-containing group, coupled with the introduction of another coordinating group on the cyclohexane ring, could lead to a variety of bidentate or tridentate ligands.
The synthesis of chiral spirobiindane (SPINOL)-based ligands has demonstrated the power of spirocyclic scaffolds in asymmetric catalysis. rsc.org Similarly, the spiro[3.5]nonane framework offers a different and potentially advantageous geometry for ligand design. The development of new classes of spirocyclic ligands is an active area of research, and this compound represents a promising and underexplored platform for such endeavors.
Emerging Research Directions and Future Perspectives for 3 Ethoxyspiro 3.5 Non 2 En 1 One Research
Development of Novel Catalytic Systems for Transformations Involving 3-Ethoxyspiro[3.5]non-2-en-1-one
The development of advanced catalytic systems is crucial for expanding the synthetic utility of this compound. The presence of both an electron-rich enol ether and an electron-deficient α,β-unsaturated ketone system offers multiple sites for catalytic activation.
Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules, including spirocycles. rsc.orgrsc.org Future research could employ chiral amines or phosphoric acids to catalyze reactions such as Michael additions to the β-position of the enone, or Diels-Alder reactions where the enone acts as the dienophile. These strategies could provide enantiomerically enriched spirocyclic compounds that are valuable as building blocks in medicinal chemistry. rsc.org
Transition Metal Catalysis: Transition metals like palladium, gold, and iridium are known to catalyze a wide array of transformations on enone substrates. researchgate.net For this compound, research could focus on palladium-catalyzed allylic alkylations after functionalization, or gold-catalyzed cyclization reactions involving the ethoxy group. Such methods could lead to the rapid construction of more complex polycyclic systems. researchgate.net
| Catalyst Type | Potential Transformation on this compound | Research Goal |
| Chiral Organocatalysts | Asymmetric Michael Addition | Enantioselective formation of a new carbon-carbon bond at the C4 position. |
| Transition Metal Catalysts (e.g., Pd, Au, Ir) | Allylic Substitution / Cycloisomerization | Synthesis of complex polycyclic scaffolds from the spiro enone. researchgate.net |
| Ionic Liquids | Multicomponent Domino Reactions | Green and efficient one-pot synthesis of highly functionalized spirocycles. mdpi.comnih.gov |
Exploration of Photochemical and Electrochemical Reactivity of the Spiro Enone
Photochemistry and electrochemistry offer alternative, reagent-free methods for activating organic molecules, often leading to unique reactivity not achievable through thermal methods. rsc.orgwikipedia.org
Photochemical Reactivity: Enones are well-known to undergo photochemical reactions, such as [2+2] cycloadditions. scripps.edu Irradiating this compound in the presence of an alkene could lead to the formation of a novel, strained cyclobutane-fused spirocycle. The formation of such products often proceeds via diradical intermediates, and the regioselectivity can be influenced by factors like solvent polarity. scripps.edu Furthermore, the use of visible light in combination with photosensitizers could enable radical conjugate additions with high stereocontrol. researchgate.net
Electrochemical Reactivity: Electrochemical synthesis provides a green and powerful platform for conducting redox reactions. rsc.org The enone system in this compound is susceptible to electrochemical reduction to form radical anions, which can then participate in dimerization or intermolecular coupling reactions. This approach avoids the use of stoichiometric chemical reductants and can be finely tuned by adjusting the electrode potential.
Chemoenzymatic and Biocatalytic Approaches to Functionalizing the Spiro System
Biocatalysis utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions, representing a key pillar of green chemistry. nih.gov
Enzymatic Resolutions and Desymmetrization: For racemic or prochiral precursors to this compound, enzymes like lipases could be employed for kinetic resolution to isolate one enantiomer. acs.org Alternatively, enzymes such as aldolases could be investigated for the asymmetric construction of the spirocyclic core, potentially accessing stereogenic tertiary fluorides if fluorinated building blocks are used. nih.gov
Late-Stage Functionalization: Hydroxylase enzymes, including P450 monooxygenases, have demonstrated the ability to perform selective C-H hydroxylation on complex molecules. nih.gov Future research could explore the use of engineered hydroxylases to introduce hydroxyl groups at specific positions on the spiro[3.5]nonane backbone, providing derivatives with new properties and handles for further chemical modification.
Microfluidic and Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. wikipedia.orgnih.gov
Continuous Synthesis: The synthesis of this compound itself, or its subsequent transformations, could be adapted to a continuous flow process. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. nih.govnih.gov Flow chemistry is particularly advantageous for hazardous reactions or those requiring superheated conditions. nih.govacs.org
Integrated Systems: Flow reactors can be coupled directly with photochemical or electrochemical cells, enabling multi-step sequences in a single, streamlined process. rsc.orgwikipedia.org For example, the photochemical cycloaddition of the spiro enone could be performed in a flow photoreactor, with the output stream immediately directed to another reactor for a subsequent transformation, minimizing handling and purification steps. nih.gov
| Technology | Advantage for this compound Chemistry | Example Application |
| Flow Chemistry | Precise control, enhanced safety, scalability. nih.gov | Continuous production with improved yield and purity. |
| Photochemical Flow Reactors | Maximized illumination, efficient cooling. wikipedia.org | High-throughput screening of [2+2] cycloaddition reactions. |
| Electrochemical Flow Cells | Reduced electrode distance, better process control. rsc.org | Selective reduction or oxidation of the spiro enone. |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity
Property Prediction and Molecular Design: Machine learning algorithms can build quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of new derivatives of this compound before they are synthesized. acs.org This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising profiles, accelerating the discovery process for new materials or therapeutic agents.
Q & A
Q. What are the established synthetic routes for 3-Ethoxyspiro[3.5]non-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization reactions using ethoxyacetylene and cyclohexanecarbonyl chloride derivatives. For example:
-
Route 1 : Reacting 4-substituted cyclohexanecarbonyl chloride (e.g., 4-methoxy or 4-tert-butyl) with ethoxyacetylene yields 3-ethoxy-spiro derivatives. Reaction times (e.g., 96 hours for tert-butyl derivatives) and stoichiometry (excess ethoxyacetylene) are critical for optimal yields (65–84%) .
-
Route 2 : Hydrolysis of intermediates (e.g., 7h) with HCl produces spiro-diones, achieving 87% yield after 24-hour stirring .
-
Key Factors : Prolonged reaction times reduce byproduct formation, while excess reagents improve cyclization efficiency. Isomeric mixtures (e.g., 1:1 isomer ratio) may arise, necessitating chromatographic purification .
- Data Table : Synthetic Routes and Yields
| Starting Material | Reagent | Conditions | Yield | Purity Notes | Reference |
|---|---|---|---|---|---|
| 4-Methoxy cyclohexanecarbonyl chloride | Ethoxyacetylene | 65°C, 4 hours | 65% | 1:1 isomer mixture | |
| 4-tert-Butyl cyclohexanecarbonyl chloride | Ethoxyacetylene | 96 hours | 84% | Viscous yellow oil | |
| Intermediate 7h | 2M HCl | 24-hour stirring | 87% | Off-white powder |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The enone proton (δH 4.81–4.79 ppm) and ethoxy group (δH 4.22–4.20 ppm, triplet) are diagnostic. Spiro ring protons appear as multiplet signals (δH 2.04–1.56 ppm) .
- Mass Spectrometry : ESI+ at 70 V shows [MH+] peaks (e.g., m/z 211.0 for methoxy derivatives) .
- Purity : Water solubility and lack of extraneous peaks in NMR confirm purity. Isomer mixtures require chiral HPLC for resolution .
Q. What are common impurities or byproducts in its synthesis, and how are they mitigated?
- Methodological Answer :
- Isomeric Byproducts : Ethoxy group positioning can lead to 1:1 isomer mixtures. Chiral catalysts or low-temperature reactions improve stereoselectivity .
- Hydrolysis Byproducts : Incomplete cyclization generates open-chain intermediates. Extended reaction times and acid catalysis (HCl) enhance conversion .
- Mitigation : Recrystallization (e.g., ether washes) removes unreacted starting materials .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure cyclohexanecarbonyl chloride derivatives to direct spiro ring formation .
- Asymmetric Catalysis : Palladium or organocatalysts (e.g., proline derivatives) can enforce stereochemistry during cyclization .
- Case Study : Intramolecular [4+2] cycloaddition of 3-ethoxycyclobutanones with alkenes achieves stereocontrol via transition-state tuning .
Q. What reaction mechanisms underpin the compound’s participation in cycloadditions or ring-opening reactions?
- Methodological Answer :
- Cycloadditions : The enone moiety undergoes [4+2] cycloadditions with dienophiles (e.g., alkenes) via a concerted mechanism. Electron-withdrawing ethoxy groups enhance dienophilicity .
- Ring-Opening : Acidic conditions protonate the carbonyl, triggering spiro ring cleavage to form cyclohexane-diones (e.g., 7-oxaspiro[3.5]nonane-1,3-dione) .
- Kinetic Studies : Monitor reaction progress via in situ IR to track carbonyl stretching frequencies .
Q. How do computational methods aid in predicting its reactivity or spectroscopic properties?
- Methodological Answer :
- DFT Calculations : Optimize transition states for cycloadditions using Gaussian or ORCA software. Compare computed NMR shifts (e.g., GIAO method) with experimental data .
- MD Simulations : Solvent effects on spiro ring conformation are modeled using AMBER force fields .
- Case Study : TD-DFT predicts UV-Vis absorption bands (λmax ~250 nm) for quality control .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., HCl concentration, stirring time) across labs .
- Data Triangulation : Cross-reference NMR (DMSO vs. CDCl3 solvent shifts) and HRMS to confirm structural assignments .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in literature yield data .
Data Contradiction Analysis
- Example : Discrepancies in isomer ratios (e.g., 1:1 vs. 3:1) may stem from varying temperatures or catalysts. Replicate experiments under controlled conditions to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
